molecular formula C18H25N3O B2760291 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea CAS No. 941968-81-6

1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea

Cat. No.: B2760291
CAS No.: 941968-81-6
M. Wt: 299.418
InChI Key: POEHTPYSRPSEOA-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea typically involves the reaction of cyclohexyl isocyanate with 1-ethyl-1H-indole-3-carboxylic acid, followed by methylation. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the indole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(1H-indol-3-yl)-1-methylurea
  • 1-cyclohexyl-3-(1-ethyl-1H-indol-2-yl)-1-methylurea
  • 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-ethylurea

Uniqueness

1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea is unique due to its specific substitution pattern on the indole ring and the presence of both cyclohexyl and methylurea groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(1-ethylindol-3-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-3-21-13-16(15-11-7-8-12-17(15)21)19-18(22)20(2)14-9-5-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHTPYSRPSEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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